molecular formula C10H6BrNO2 B8736841 2-Naphthalenol, 6-bromo-1-nitroso- CAS No. 27428-78-0

2-Naphthalenol, 6-bromo-1-nitroso-

Cat. No.: B8736841
CAS No.: 27428-78-0
M. Wt: 252.06 g/mol
InChI Key: ZHBZWHMJJIBGSH-UHFFFAOYSA-N
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Description

2-Naphthalenol, 6-bromo-1-nitroso- is a naphthalene derivative with a hydroxyl (-OH) group at position 2, a bromine atom at position 6, and a nitroso (-NO) group at position 1. For instance, 2-Naphthalenol, 1-nitroso- (CAS 131-91-9) has a molecular formula of C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol . Substitution with bromine at position 6 would increase the molecular weight by ~79.9 g/mol (atomic weight of Br), resulting in an estimated molecular weight of ~253 g/mol for 6-bromo-1-nitroso-2-naphthalenol.

The bromine substituent likely enhances steric and electronic effects, altering solubility and reactivity compared to non-halogenated analogs .

Properties

CAS No.

27428-78-0

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

6-bromo-1-nitrosonaphthalen-2-ol

InChI

InChI=1S/C10H6BrNO2/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12-14/h1-5,13H

InChI Key

ZHBZWHMJJIBGSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=O)O)C=C1Br

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-naphthalenol, 6-bromo-1-nitroso- is as an intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its role in the production of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives such as naproxen and nabumetone are synthesized using intermediates derived from 6-bromo-2-naphthol, which can be obtained from 2-naphthalenol derivatives through various chemical reactions .

Case Study: Synthesis of Naproxen

  • Starting Material : 6-bromo-2-naphthol
  • Process : Hydrodebromination followed by methoxylation.
  • End Product : Naproxen, a widely used NSAID.
  • Significance : This method demonstrates the utility of 2-naphthalenol derivatives in producing clinically relevant medications effectively.

Coordination Chemistry

2-Naphthalenol, 6-bromo-1-nitroso- has also been studied for its reactivity with metal complexes. Research indicates that it can form stable complexes with transition metals, which are valuable in catalysis and materials science.

Case Study: Interaction with Rhenium Complexes

In a study involving rhenium carbonyl complexes, 1-nitroso-2-naphthol was reacted with halogenated rhenium complexes. The resulting products exhibited interesting color changes and were characterized using techniques such as NMR and X-ray crystallography. These complexes demonstrated potential applications in catalysis due to their unique electronic properties .

Reagent in Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its nitroso group can participate in various reactions, including:

  • Nitrosation reactions : Useful for introducing nitroso groups into other organic molecules.
  • Redox reactions : The nitroso functionality allows for diverse transformations that can lead to the formation of new compounds.

Example Reactions

  • Nitrosation of Aromatic Compounds : This process can yield nitroso derivatives useful in further synthetic applications.
  • Reductive Transformations : The nitroso group can be reduced to amines or other functional groups, expanding the synthetic utility of the compound.

Data Table: Summary of Applications

Application AreaDescriptionExample Products
PharmaceuticalsIntermediate for NSAIDsNaproxen, Nabumetone
Coordination ChemistryFormation of metal complexes for catalytic applicationsRhenium complexes
Organic SynthesisReagent for nitrosation and redox reactionsVarious nitroso derivatives

Comparison with Similar Compounds

1-Nitroso-2-naphthol

  • Molecular Formula: C₁₀H₇NO₂
  • Molecular Weight : 173.17 g/mol
  • CAS : 131-91-9
  • Properties: Used as a reagent in metal chelation and organic synthesis. Its nitroso group participates in electrophilic reactions, such as Diels-Alder or aldol additions . Unlike the brominated derivative, it lacks halogen substitution, making it more soluble in polar solvents like ethanol or water .

6-Bromo-2-naphthol

  • Molecular Formula : C₁₀H₇BrO
  • Molecular Weight : 223.06 g/mol
  • CAS : 15231-91-1
  • Properties: A precursor in dye synthesis and pharmaceutical intermediates. The bromine atom increases lipophilicity (logP ~3.5) and decreases solubility in aqueous media. Its pKa is ~9.26, indicating weak acidity . The absence of a nitroso group limits its electrophilic reactivity compared to 6-bromo-1-nitroso-2-naphthalenol.

Nitroso R Salt (2,3-Hydroxy-4-nitrosonaphthalene-2,7-disulphonic acid)

  • Molecular Formula : C₁₀H₆NNa₂O₁₀S₂
  • Molecular Weight : 442.33 g/mol
  • Properties: A disulfonated nitroso compound used as a chelating agent for cobalt and iron. The sulfonic acid groups enhance water solubility, distinguishing it from halogenated nitroso naphthalenols .

1-Nitroso-2-phenanthrol

  • Properties: A newly synthesized nitroso compound with a phenanthrene backbone. It exhibits stronger fluorescence and higher stability than naphthalenol analogs due to extended conjugation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
6-Bromo-1-nitroso-2-naphthalenol C₁₀H₆BrNO₂ ~253 (estimated) Not reported Likely low water solubility; electrophilic nitroso group; potential carcinogen
1-Nitroso-2-naphthol C₁₀H₇NO₂ 173.17 131-91-9 Soluble in ethanol/water; used in metal chelation
6-Bromo-2-naphthol C₁₀H₇BrO 223.06 15231-91-1 Lipophilic; pKa ~9.26; precursor in dyes/pharmaceuticals
Nitroso R Salt C₁₀H₆NNa₂O₁₀S₂ 442.33 525-05-3 Water-soluble; chelates transition metals

Toxicity and Regulatory Considerations

Nitroso compounds are classified as probable carcinogens due to their ability to form DNA adducts .

Preparation Methods

Step 1: Nitrosation of 2-Naphthol

As per CN111217764B, 2-naphthol reacts with NaNO₂ and H₂SO₄ to yield 1-nitroso-2-naphthalenol.

Step 2: Bromination of 1-Nitroso-2-Naphthalenol

Bromination at position 6 could proceed under conditions similar to WO1998042647A1. However, the nitroso group’s meta-directing effect may favor bromination at position 4 or 6. Regioselectivity must be confirmed experimentally.

Critical Analysis of Methodologies

Hydrodebromination Efficiency

The SO₂-mediated method outperforms older sulfite-based processes by reducing reaction time from 24+ hours to 4–6 hours and improving yield from 75% to >90%.

Nitrosation Adaptability

While CN111217764B demonstrates nitrosation of 2-naphthol, extending this to brominated analogs requires optimizing acid concentration and stoichiometry to counteract electron withdrawal from bromine.

Data Synthesis and Comparative Table

Method StepKey ConditionsYield/PuritySource
Bromination of 2-naphtholBr₂ in CH₂Cl₂, 25°C96% (1,6-dibromo)
HydrodebrominationSO₂, K₂CO₃, H₂O, 70°C90–95% (6-bromo)
NitrosationNaNO₂, H₂SO₄, 5°CNot reported

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